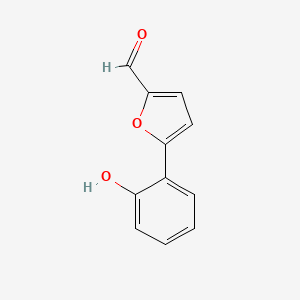

5-(2-Hydroxyphenyl)-2-furaldehyde

Description

Significance of Furanic Compounds as Versatile Chemical Platforms

Furan (B31954) and its derivatives are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. fiveable.menumberanalytics.comnumberanalytics.com This structure imparts a high degree of reactivity, making them valuable precursors in the synthesis of a wide array of organic compounds. fiveable.menumberanalytics.com The aromaticity of the furan ring provides stability, while the oxygen heteroatom enhances its reactivity towards electrophiles. numberanalytics.comnumberanalytics.com

Furanic compounds are increasingly recognized for their role in sustainable chemistry, as many, like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from renewable biomass resources such as agricultural waste. fiveable.me These bio-based platform chemicals serve as foundational materials for producing biofuels, polymers, and fine chemicals, aligning with the principles of green chemistry. fiveable.meijabbr.com The versatility of furan derivatives extends to their application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comijabbr.com For instance, polyfurfuryl alcohol, derived from furfural, is used in producing thermosetting resins. numberanalytics.com

Contextualizing 5-(2-Hydroxyphenyl)-2-furaldehyde within Substituted Furaldehyde Derivatives

Substituted furaldehydes are a class of furan derivatives where one or more hydrogen atoms on the furan ring are replaced by other functional groups. The nature and position of these substituents significantly influence the chemical and physical properties of the molecule. Facile synthetic routes have been developed for a wide range of 5-substituted 2-furaldehydes, often involving palladium-catalyzed cross-coupling reactions under mild conditions. nih.gov

This compound is a specific example of a 5-substituted furaldehyde. Its structure features a hydroxyphenyl group attached to the 5-position of the furan ring, which also bears an aldehyde group at the 2-position. This particular arrangement of functional groups—a phenolic hydroxyl group, an aromatic furan ring, and a reactive aldehyde—confers a unique set of properties and potential applications, distinguishing it from other substituted furaldehydes like 5-(2-ethoxyphenyl)-2-furaldehyde (B11941620) or 5-(2-methoxyphenyl)-2-furaldehyde. smolecule.com The presence of the hydroxyl group, for instance, can alter properties such as solubility and may introduce specific biological activities. smolecule.com

| Property | Description |

| IUPAC Name | This compound |

| CAS Number | 893737-45-6 sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-(2-hydroxyphenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H8O3/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H |

InChI Key |

MTJXABYHDCRQSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)O |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformational Pathways of 5 2 Hydroxyphenyl 2 Furaldehyde

Aldehyde Group Reactivity within Furan (B31954) Systems

The formyl group at the C2 position of the furan ring is a primary site of chemical reactivity, participating in a wide array of nucleophilic additions, condensations, and redox reactions characteristic of aromatic aldehydes.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde functionality of 5-(2-Hydroxyphenyl)-2-furaldehyde readily undergoes nucleophilic attack. A significant class of reactions is condensation with primary amines to form Schiff bases, or imines. ekb.egnih.gov This reaction, typically catalyzed by acid, involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the azomethine group. ekb.eg The synthesis of Schiff bases is a cornerstone of coordination chemistry and the development of novel organic materials. nih.govresearchgate.net

For instance, the reaction of this compound with various primary amines (R-NH₂) leads to the formation of the corresponding N-substituted imines. The phenolic hydroxyl group can play a crucial role in these reactions and the subsequent properties of the Schiff base products, often acting as a coordination site in metal complexes. researchgate.net The general reaction is as follows:

Analogous reactions are widely reported for similar furan aldehydes. For example, 5-phenyl-2-furaldehyde (B76939) is known to condense with compounds containing active methylene (B1212753) groups, such as pentan-2,4-dione, in what is known as a Knoevenagel condensation. researchgate.net Similarly, new Schiff bases have been synthesized by reacting 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes, highlighting the general applicability of this condensation reaction. nepjol.info

Oxidation and Reduction Pathways of the Formyl Moiety

The formyl group of this compound can be selectively oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(2-hydroxyphenyl)-2-furancarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For the structurally similar 5-(2-Ethoxyphenyl)-2-furaldehyde (B11941620), agents like potassium permanganate (B83412) or chromium trioxide are effective. smolecule.com Research on 5-hydroxymethylfurfural (B1680220) (HMF) shows that selective oxidation of the aldehyde group can be accomplished using catalysts such as silver oxide or noble metals in the presence of oxygen, yielding 5-hydroxymethyl-2-furancarboxylic acid. umich.eduresearchgate.net A complete oxidation of both the aldehyde and the hydroxymethyl group in HMF leads to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 5-(2-hydroxyphenyl)-2-furanmethanol. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically used for this purpose, as demonstrated with 5-(2-Ethoxyphenyl)-2-furaldehyde. smolecule.com In biological systems, the reduction of furaldehydes like HMF is carried out by alcohol dehydrogenases, utilizing cofactors such as NADH or NADPH. nih.gov

| Transformation | Reagent/Catalyst Examples | Product |

| Oxidation | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O) | 5-(2-hydroxyphenyl)-2-furancarboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 5-(2-hydroxyphenyl)-2-furanmethanol |

Furan Ring Reactivity and Substituent Effects

The furan ring is an electron-rich aromatic system, more reactive than benzene (B151609), making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic rings. The mechanism involves an initial attack by an electrophile on the pi electrons of the ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

In this compound, two aromatic systems are present: the furan ring and the phenyl ring.

Phenyl Ring: The hydroxyl group (-OH) on the phenyl ring is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. mnstate.edu The furan-aldehyde substituent is likely deactivating. Therefore, electrophilic attack on the phenyl ring is expected to occur at the positions ortho and para to the hydroxyl group.

Furan Ring: The furan ring itself is highly activated towards EAS. However, the C2-aldehyde group is strongly deactivating and electron-withdrawing, while the C5-(2-hydroxyphenyl) group is activating. Electrophilic substitution on furan typically occurs at the C2 and C5 positions. Since these are already substituted, attack would be directed to the C3 or C4 positions, with the outcome influenced by the competing electronic effects of the existing substituents.

Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄). libretexts.org

Cycloaddition Reactions of Furan Derivatives

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This provides a powerful method for constructing complex polycyclic structures. However, the aromatic character of the furan ring means that it is a less reactive diene compared to its acyclic counterparts, often requiring high temperatures or the use of Lewis acid catalysts to proceed. acs.org

The electron-withdrawing nature of the C2-aldehyde group in this compound further reduces the electron density of the furan ring, making it less reactive in normal-electron-demand Diels-Alder reactions. A common strategy to overcome this is to temporarily convert the aldehyde into an acetal (B89532), which is less electron-withdrawing, thus increasing the furan's reactivity as a diene. mdpi.com Furan derivatives can react with various dienophiles, such as maleimides and acetylenedicarboxylates, to form oxabicyclic adducts. pvamu.edu

Phenolic Hydroxyl Group Participations in Selective Chemical Reactions

The phenolic hydroxyl group is a versatile functional group that can participate in several key reactions. It can act as a nucleophile, an acid, and a directing group in electrophilic substitutions.

One of the most significant reactions is its condensation with aldehydes, such as formaldehyde, in the presence of an acid or base catalyst to form phenolic resins (novolacs or resoles). trea.comgoogle.com The phenolic hydroxyl group of this compound could similarly react with other aldehydes. Conversely, the aldehyde part of the molecule could react with other phenolic compounds, like phenol (B47542) or resorcinol, to build polymeric structures. google.comacs.org

The hydroxyl group can also be alkylated or acylated to form ethers and esters, respectively. Furthermore, the phenolic oxygen is a good ligand for metal ions, and it plays a key role in the coordinating ability of Schiff bases derived from this molecule, forming stable metal complexes by bonding to the metal center along with the imine nitrogen. researchgate.net

| Reaction Type | Reactant Example | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I) | Phenyl ether |

| Esterification | Acid chloride (e.g., CH₃COCl) | Phenyl ester |

| Resin Formation | Formaldehyde (CH₂O) | Phenolic resin |

| Complexation | Metal(II) acetate (B1210297) | Metal-Schiff base complex |

Sophisticated Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For 5-(2-Hydroxyphenyl)-2-furaldehyde, the ¹H NMR spectrum would exhibit distinct signals for the aldehydic, furan (B31954), and phenyl protons.

Based on data from related structures such as 1-(2′-hydroxyphenyl)-3-(furan)-prop-2-en-1-one and other furan derivatives, the expected chemical shifts can be inferred nih.gov. The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-9.7 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the furan ring, being part of an aromatic system, would resonate in the aromatic region. Specifically, the proton at the C3 position of the furan ring would likely appear as a doublet, with the proton at C4 also showing as a doublet. The protons of the 2-hydroxyphenyl group would also produce signals in the aromatic region, typically between δ 6.8 and 7.8 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The hydroxyl (-OH) proton signal can vary in position and may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | ~9.6 | Singlet |

| Furan-H3 | ~7.3 | Doublet |

| Furan-H4 | ~6.6 | Doublet |

| Phenyl-H | 6.8 - 7.8 | Multiplets |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

For this compound, the ¹³C NMR spectrum would display signals corresponding to the carbonyl carbon, the carbons of the furan and phenyl rings, and the carbon bearing the hydroxyl group. The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 175-185 ppm. The carbons of the furan ring would appear in the aromatic region, with the carbon attached to the phenyl group (C5) and the carbon of the aldehyde group (C2) being more deshielded. The carbons of the hydroxyphenyl ring would also have characteristic shifts in the aromatic region, with the carbon atom bonded to the hydroxyl group showing a characteristic downfield shift. Data from related furan and chalcone (B49325) derivatives aids in the assignment of these signals nih.govresearchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C=O | ~178 |

| Furan C2 | ~152 |

| Furan C3 | ~110-125 |

| Furan C4 | ~110-125 |

| Furan C5 | ~160 |

| Phenyl C1' (C-OH) | ~155-160 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

To gain deeper insights into the three-dimensional structure of this compound, advanced multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. chemrxiv.org

A NOESY spectrum of this compound would reveal correlations between the furan ring protons and the protons of the hydroxyphenyl ring, providing crucial information about the relative orientation of these two ring systems. For instance, a cross-peak between the furan proton at C4 and a proton on the phenyl ring would indicate their spatial closeness, helping to define the preferred conformation of the molecule in solution. Such studies on related furan derivatives have been crucial in determining their stereochemistry and conformational preferences mdpi.commdpi.comd-nb.info.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are particularly effective for identifying characteristic functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aldehydic C-H stretch would likely appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. A very strong and sharp absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the aldehyde. The C=C stretching vibrations of the furan and phenyl rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the furan ring and the phenolic group would be observed in the 1000-1300 cm⁻¹ range. These assignments are supported by spectral data from similar compounds like 2'-hydroxychalcones and furfural (B47365) nih.govresearchgate.netnist.gov.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aldehydic) | ~2820, ~2720 | Weak |

| C=O Stretch (Aldehydic) | 1650-1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

Note: These are predicted values based on analogous compounds and may vary.

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations of both the furan and phenyl rings would be expected to produce strong signals. The symmetric vibrations of the rings would also be prominent. The C=O stretching vibration of the aldehyde would also be observable, though its intensity can vary. Studies on related furan-2-carbaldehyde derivatives have shown that Raman spectroscopy is a powerful tool for analyzing their vibrational properties researchgate.netresearchgate.netkisti.re.kracs.org. The combination of FT-IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

A detailed experimental mass spectrum and a comprehensive analysis of the fragmentation pattern for this compound are not available in published literature. For structurally related compounds like 5-aryl-2-furaldehydes, mass spectrometry (MS) is a standard technique used to confirm the molecular mass and to deduce structural information based on fragmentation. mdpi.com For instance, the mass spectrum of 5-(4-Chlorophenyl)furan-2-carboxaldehyde shows a molecular ion peak (M⁺) at m/z 206, which is consistent with its chemical formula C₁₁H₇ClO₂. mdpi.com

A theoretical analysis suggests that the mass spectrum of this compound (C₁₁H₈O₃, Molecular Weight: 188.18 g/mol ) would exhibit a molecular ion peak [M]⁺ at m/z 188. Key fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO), resulting in a fragment ion [M-CHO]⁺ at m/z 159.

Loss of carbon monoxide (CO) from the parent ion, leading to a fragment [M-CO]⁺ at m/z 160.

Cleavage of the bond between the furan and phenyl rings, generating ions corresponding to the hydroxyphenyl cation [C₆H₅O]⁺ at m/z 93 and the furan-aldehyde cation [C₅H₃O₂]⁺ at m/z 95, or their respective radical cations.

Without experimental data, a definitive fragmentation table cannot be constructed.

X-ray Diffraction for Definitive Solid-State Structure Determination

There are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other open-access crystallography databases. Therefore, a definitive determination of its solid-state structure, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, cannot be provided.

X-ray diffraction is a powerful technique that provides unequivocal proof of a molecule's three-dimensional structure in the solid state. For related compounds, such as derivatives of 5-hydroxymethyl-2-furaldehyde and various Schiff bases, X-ray crystallography has been used to determine precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govcsic.es Such an analysis for this compound would be invaluable for understanding its molecular conformation, including the dihedral angle between the furan and phenyl rings, and the nature of intermolecular hydrogen bonding involving the hydroxyl and aldehyde groups. However, until such a study is performed and published, these structural details remain speculative.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(2-Hydroxyphenyl)-2-furaldehyde at the molecular level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has been a pivotal method for investigating the molecular geometry and electronic properties of furan (B31954) and benzaldehyde (B42025) derivatives. dntb.gov.uascience.gov By employing functionals like B3LYP with various basis sets such as 6-311++G(d,p), researchers have been able to simulate the optimized molecular structure of related compounds. nih.govresearchgate.net These calculations are instrumental in determining key geometric parameters, including bond lengths and angles. For instance, in similar structures, C-C bond lengths in phenyl rings are calculated to be in the range of 1.3582 to 1.4628 Å. nih.gov

| Parameter | Description | Typical Basis Set | Key Insights |

|---|---|---|---|

| Molecular Geometry | Optimization of bond lengths and angles to find the lowest energy conformation. | 6-311++G(d,p) | Provides the 3D structure of the molecule. |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | B3LYP/6-311++G(d,p) | Indicates chemical reactivity and stability. |

| NBO Analysis | Investigates charge transfer and intramolecular interactions. | B3LYP | Reveals hyperconjugative interactions and molecular stability. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. cecam.org This method is crucial for predicting electronic absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. worldscientific.com For compounds with chromophoric groups like this compound, TD-DFT can accurately simulate the UV-Vis absorption spectra. science.gov

The accuracy of TD-DFT predictions allows for a direct comparison with experimental spectroscopic data, thereby validating the computational model. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, often involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. chemrxiv.org The method is particularly useful for understanding how structural modifications or the solvent environment can influence the electronic absorption properties of the molecule. worldscientific.com

Mechanistic Insights via Advanced Computational Modeling

Advanced computational modeling techniques, including quantum mechanics/molecular mechanics (QM/MM) methods, provide deeper insights into reaction mechanisms involving furaldehyde derivatives. acs.org These models can simulate complex chemical processes, such as the conversion of furfural (B47365) on catalytic surfaces. acs.org For example, DFT calculations have been used to map the potential energy surface for the hydrogenation of furfural to furfuryl alcohol, identifying the rate-determining steps of the reaction. acs.org

Such computational studies are invaluable for understanding the role of catalysts and reaction conditions in directing the transformation of furan-based compounds. They can elucidate the intricate details of bond-breaking and bond-forming events, as well as the energetics of transition states and intermediates.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and validation of various spectroscopic parameters. Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental FT-IR and FT-Raman spectra to provide a complete assignment of the vibrational modes of the molecule. dntb.gov.uaworldscientific.com

Similarly, the calculation of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach allows for a direct comparison with experimental ¹H and ¹³C NMR data. researchgate.net For instance, in a study of a thiazole (B1198619) derivative containing a furan ring, the experimental ¹H NMR chemical shifts were compared with theoretically computed values to confirm the molecular structure. plos.org The agreement between calculated and experimental spectroscopic data serves as a powerful tool for structural elucidation and validation.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

|---|---|---|---|

| FT-IR/FT-Raman | Vibrational Frequencies | DFT/B3LYP | Assignment of vibrational modes. dntb.gov.uaworldscientific.com |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT | Prediction of absorption spectra. science.gov |

| NMR | Chemical Shifts (δ) | GIAO | Structural confirmation. researchgate.net |

Conformational Analysis and Investigation of Intramolecular Interactions

The conformational landscape of flexible molecules like this compound is critical to their chemical behavior. Conformational analysis, often performed using molecular mechanics or DFT, helps identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov For molecules with rotational freedom around single bonds, this analysis reveals the preferred spatial arrangement of different functional groups.

The investigation of intramolecular interactions, such as hydrogen bonding, is also a key aspect of computational studies. For example, in 2-(2′-Hydroxyphenyl)-benzothiazole derivatives, the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom is crucial for its excited-state intramolecular proton transfer (ESIPT) properties. mdpi.com Computational methods can quantify the strength of these interactions and their influence on the molecule's structure and reactivity. Natural Bond Orbital (NBO) analysis is frequently used to explore these intramolecular charge transfer interactions. researchgate.net

Strategic Applications and Derivatization in Advanced Chemical Research

Role as a Versatile Organic Building Block in Multistep Syntheses

The unique combination of functional groups in 5-(2-Hydroxyphenyl)-2-furaldehyde positions it as a potentially valuable building block in multistep organic syntheses. The aldehyde group can undergo a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. The phenolic hydroxyl group offers another site for derivatization, such as etherification or esterification, and can also direct ortho- and para-substitution on the phenyl ring. The furan (B31954) moiety itself can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, or undergo ring-opening to produce linear aliphatic compounds. Despite this theoretical versatility, specific examples of its application in the synthesis of complex molecules are not yet prevalent in the scientific literature.

Development of Novel Ligands and Investigation in Coordination Chemistry

The structure of this compound is well-suited for the development of novel ligands for coordination chemistry. The presence of oxygen and the potential for introducing nitrogen donors through derivatization of the aldehyde group allows for the creation of chelating agents that can bind to various metal ions.

Synthesis of Schiff Base Derivatives as Chelating Agents

A primary route to harnessing the chelating potential of this compound is through the synthesis of Schiff base derivatives. The condensation reaction between the aldehyde group of this compound and a primary amine results in the formation of an imine or azomethine group (-C=N-). When the amine precursor contains additional donor atoms, the resulting Schiff base can act as a multidentate ligand. The phenolic hydroxyl group, in proximity to the imine nitrogen, creates a classic bidentate O,N-donor set capable of forming stable chelate rings with metal ions.

Table 1: Potential Schiff Base Derivatives of this compound and their Donor Atoms

| Amine Reactant | Resulting Schiff Base Ligand | Potential Donor Atoms |

|---|---|---|

| Aniline (B41778) | N-(5-(2-hydroxyphenyl)furan-2-yl)methylene)aniline | O, N |

| Ethylenediamine | N,N'-bis((5-(2-hydroxyphenyl)furan-2-yl)methylene)ethane-1,2-diamine | O, N, N, O |

Investigation of Metal Complexation and Coordination Geometries with Transition Metals

Schiff base ligands derived from this compound are expected to form stable complexes with a variety of transition metals. The coordination involves the deprotonated phenolic oxygen and the imine nitrogen, leading to the formation of a stable six-membered chelate ring. The specific coordination geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) would be influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For instance, a bidentate Schiff base ligand reacting with a metal(II) ion in a 2:1 ratio could result in a tetrahedral or square planar complex. The incorporation of additional coordinating groups in the amine precursor could lead to ligands of higher denticity, resulting in more complex coordination geometries, such as octahedral complexes. Detailed experimental studies, including single-crystal X-ray diffraction, are needed to fully elucidate the coordination behavior of these potential ligands.

Advanced Materials Science Applications and Polymer Chemistry

The furan and phenol (B47542) moieties within this compound make it an interesting candidate for applications in materials science and polymer chemistry, particularly in the development of bio-based polymers and functional materials.

Precursor for Polymer and Monomer Synthesis

This compound possesses two key reactive sites for polymerization: the aldehyde and the phenol. The aldehyde group can participate in condensation polymerization with other monomers, such as phenols or ureas, to form furan-based resins. The phenolic hydroxyl group allows the molecule to be incorporated into polyester (B1180765) or polycarbonate backbones. Furthermore, both the aldehyde and hydroxyl groups can be chemically modified to introduce other polymerizable functionalities, such as vinyl or epoxy groups, thereby creating novel furanic monomers for addition polymerization. The rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers.

Integration into Functional Materials Design

The integration of this compound or its derivatives into material design could lead to functional materials with tailored properties. For example, the phenolic hydroxyl group provides antioxidant capabilities, which could be beneficial in creating polymers with enhanced stability against oxidative degradation. The chelating ability of its Schiff base derivatives suggests potential applications in areas such as metal ion sensing, catalysis, or the development of antimicrobial materials. The aromatic and heterocyclic structures could also be exploited for their optical or electronic properties, potentially leading to applications in organic electronics or as components in dyes and pigments. However, the realization of these applications is contingent on dedicated research to synthesize and characterize these novel materials.

Catalytic Applications of Derivatives

Derivatives of this compound, particularly its Schiff base complexes with transition metals, are emerging as a significant class of catalysts in advanced chemical research. The structural features of these derivatives, including the presence of both a furan ring and a hydroxyphenyl group, allow for the formation of stable and catalytically active metal complexes. These complexes have demonstrated potential in catalyzing various organic transformations, with a notable example being the oxidation of amines.

Research into the catalytic activity of these derivatives has shown that their efficacy is influenced by the nature of the metal ion and the specific reaction conditions. Transition metal complexes of Schiff bases derived from aldehydes with structural similarities to this compound have been investigated for their catalytic prowess. For instance, complexes of a Schiff base ligand synthesized from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide with various transition metals have been shown to effectively catalyze the oxidation of aniline.

In a representative study, the catalytic activities of several metal (II) complexes of this Schiff base ligand were examined for the oxidation of aniline. The results indicated that all the tested complexes exhibited 100% selectivity in producing azobenzene (B91143) as the sole product. Notably, the manganese (II) complex demonstrated the highest catalytic activity, achieving a 91% conversion of aniline to azobenzene. This highlights the potential of these types of complexes to act as highly selective catalysts in oxidation reactions. The catalytic performance of these complexes is summarized in the table below.

Table 1: Catalytic Oxidation of Aniline using Transition Metal Schiff Base Complexes

| Catalyst (Metal Complex) | Substrate | Product | Selectivity (%) | Conversion (%) |

| Zinc (II) Complex | Aniline | Azobenzene | 100 | - |

| Copper (II) Complex | Aniline | Azobenzene | 100 | - |

| Cobalt (II) Complex | Aniline | Azobenzene | 100 | - |

| Nickel (II) Complex | Aniline | Azobenzene | 100 | - |

| Manganese (II) Complex | Aniline | Azobenzene | 100 | 91 nih.gov |

Data for conversion rates for all complexes were not fully detailed in the reviewed literature, with specific mention of the high activity of the Manganese (II) complex.

The catalytic cycle for such oxidation reactions is believed to involve the coordination of the substrate to the metal center of the Schiff base complex, followed by an electron transfer process facilitated by the ligand framework. The unique electronic and steric environment provided by the Schiff base ligand plays a crucial role in the catalytic efficiency and selectivity observed. These findings underscore the potential of designing highly effective and selective catalysts for a range of organic synthesis applications by modifying the structure of the Schiff base ligand derived from this compound and varying the coordinated metal ion.

Advanced Analytical Methodologies for Furaldehyde Derivatives in Complex Systems

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone for the separation and analysis of furaldehyde derivatives. They offer high resolution and sensitivity, enabling the determination of purity and concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile furaldehyde derivatives. nih.gov Method development for 5-(2-Hydroxyphenyl)-2-furaldehyde would typically involve the optimization of several parameters to achieve adequate separation and detection.

Method Development: A common approach involves reverse-phase HPLC. dergipark.org.tr For analogous compounds like 5-hydroxymethylfurfural (B1680220) (HMF), successful separations have been achieved using C18 columns. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or an acid like phosphoric acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). nih.govresearchgate.netsielc.com Elution can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the separation of the target analyte from impurities. nih.gov Detection is frequently carried out using a UV detector, with the wavelength set to the absorbance maximum of the compound, which for many furaldehyde derivatives is around 280-284 nm. nih.govresearchgate.net

Validation: Once a method is developed, it must be validated to ensure its reliability. Validation parameters, as per ICH guidelines, typically include: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is often expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For example, a validated HPLC method for a similar compound, HMF, in crude palm oil demonstrated good recovery (95.58% to 98.39%), low RSD for retention times (<0.59%) and peak areas (<2.66%), and low LOD (0.02 mg/kg) and LOQ (0.05 mg/kg). nih.gov Another study on HMF in alcoholic beverages showed recoveries of 94–103% with detection limits around 0.005 μg/mL. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Furaldehyde Derivative Analysis

| Parameter | Typical Condition/Value | Reference Example (HMF) |

|---|---|---|

| Column | Reverse-Phase C18, 4.6 x 150-250 mm, 5 µm | Purospher Star RP-18e (250mm × 4.6mm, 5.0μm) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic | Water and Methanol (92:8 v/v) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | 1 mL/min nih.gov |

| Detection | UV-Vis (typically 280-285 nm) | 284 nm nih.gov |

| LOD | Analyte and matrix dependent | 0.02 mg/kg nih.gov |

| LOQ | Analyte and matrix dependent | 0.05 mg/kg nih.gov |

| Recovery | Typically >90% | 95.58% to 98.39% nih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. chemijournal.com While this compound itself may have limited volatility due to the hydroxyl group, GC can be employed for the analysis of its more volatile derivatives or for monitoring related volatile impurities. theseus.fi

The selection of a GC column is critical; for polar compounds like furaldehyde derivatives, a polar stationary phase is generally preferred to achieve good separation. theseus.fi Common choices include columns with phases like polyethylene (B3416737) glycol (e.g., Carbowax) or those with a high phenyl content. shimadzu.com Analysis of alcoholic beverages for congeners, including furanic compounds, often utilizes such columns. shimadzu.com Headspace GC (HS-GC) is a particularly useful technique for analyzing volatile compounds in solid or liquid samples without extensive sample preparation, making it a cost-effective and rapid method. theseus.fi

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both quantification and structural identification. springernature.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. chemijournal.com This technique is invaluable for confirming the identity of volatile compounds by providing information about their mass-to-charge ratio and fragmentation patterns. theseus.finih.gov In the context of furaldehyde derivatives, GC-MS can be used to identify and quantify volatile components in a sample, as demonstrated in the analysis of various food and environmental samples. theseus.fibohrium.com For instance, GC-MS has been used to identify 5-hydroxymethylfurfural and furaldehyde in fruit extracts. scielo.br

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples HPLC with two mass spectrometers in series. researchgate.net This allows for the detection of compounds at very low concentrations and provides a high degree of confidence in their identification. researchgate.net LC-MS/MS is particularly useful for analyzing complex mixtures where co-elution might be an issue with standard detectors. mdpi.com The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM).

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Principle | Advantages for Furaldehyde Analysis | Typical Application |

|---|---|---|---|

| GC-MS | Separates volatile compounds by GC, which are then ionized and identified by MS. chemijournal.com | Provides structural information for volatile derivatives, high sensitivity. theseus.finih.gov | Analysis of volatile impurities; analysis after derivatization. scielo.br |

| LC-MS/MS | Separates compounds by LC, followed by ionization and analysis by two mass spectrometers for enhanced selectivity and sensitivity. researchgate.net | Extremely high sensitivity and selectivity, suitable for trace analysis in complex matrices. mdpi.com | Quantification of trace levels of this compound in biological or environmental samples. |

Strategic Derivatization for Enhanced Analytical Performance

Chemical derivatization is a strategy employed to modify an analyte to improve its analytical properties, particularly for GC or HPLC analysis. nih.govjfda-online.com The primary goals of derivatization include increasing volatility and thermal stability for GC analysis, or enhancing detector response for both GC and HPLC. researchgate.netacs.org

For furaldehyde derivatives containing a hydroxyl group, silylation is a common derivatization technique for GC analysis. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) ether, improving chromatographic peak shape and detectability. nih.gov

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its UV absorbance or fluorescence and significantly lowering the detection limits. nih.gov For aldehydes and ketones, a widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govacs.org This reagent reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which has strong UV absorbance, allowing for sensitive detection by HPLC-UV. nih.govepa.gov Other derivatization strategies aim to improve ionization efficiency for mass spectrometry, for example, by introducing a group that is easily protonated or deprotonated. nih.gov Recently, tetra (4-aminophenyl)-porphyrin has been used as a derivatization agent to enhance the detection of aldehydes in MALDI-MS analysis. nih.gov

Table 3: Common Derivatization Reagents and Their Applications

| Reagent | Target Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability. nih.gov | GC, GC-MS nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (-CHO), Ketone (C=O) | Introduces a strong chromophore for enhanced UV detection. nih.govacs.org | HPLC-UV nih.govepa.gov |

| o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde (-CHO), Ketone (C=O) | Forms stable oximes for sensitive detection by electron capture detection (ECD) or MS. nih.gov | GC-ECD, GC-MS nih.gov |

Emerging Research Directions and Future Prospects for 5 2 Hydroxyphenyl 2 Furaldehyde

Chemo- and Regioselective Functionalization Strategies

The molecular architecture of 5-(2-Hydroxyphenyl)-2-furaldehyde presents a compelling challenge for synthetic chemists. It possesses multiple reactive sites: a phenolic hydroxyl group, an aldehyde function, and two distinct aromatic systems (furan and phenyl). Achieving chemo- and regioselectivity—the ability to modify one specific site while leaving others untouched—is paramount for its use as a versatile building block.

Future research will likely focus on overcoming the challenge of competing reactivities. For instance, the aldehyde and phenolic hydroxyl groups can both react under similar conditions. Strategies to achieve selectivity include:

Orthogonal Protection-Deprotection: The temporary masking of one functional group to allow for the transformation of another is a foundational strategy. The aldehyde can be protected as an acetal (B89532), enabling chemistry to be performed on the phenolic hydroxyl group or the aromatic rings.

Reaction Condition Tuning: Selectivity can often be achieved by carefully controlling reaction parameters. Mild, base-catalyzed reactions like the Knoevenagel condensation may selectively target the aldehyde's α-carbon without affecting the acidic phenol (B47542). chemmethod.com

Directed Metalation: The ortho-hydroxyl group on the phenyl ring can act as a directing group, facilitating metalation at the adjacent C-H position, enabling site-specific C-C bond formation.

Enzymatic Catalysis: Biocatalysts offer unparalleled selectivity and could be developed to modify a single functional group under mild conditions.

Key transformations being explored for related furan-based compounds, which could be applied here, include the reductive amination of the aldehyde to form amines dtu.dk and Diels-Alder cycloadditions on the furan (B31954) ring to create complex polycyclic structures. mdpi.com The development of these selective strategies is crucial for elaborating the core structure of this compound into a diverse library of derivatives.

Table 1: Prospective Chemo- and Regioselective Functionalization Reactions This table is predictive and based on established reactivity principles and analogous systems.

| Target Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Functional Group |

| Aldehyde | Knoevenagel Condensation | Active methylene (B1212753) compounds, weak base (e.g., piperidine) | α,β-Unsaturated carbonyl |

| Aldehyde | Reductive Amination | Amine (R-NH₂), H₂, Metal catalyst (e.g., Pd/C, Ni) | Secondary or tertiary amine |

| Aldehyde | Acetal Protection | Diol (e.g., ethylene (B1197577) glycol), acid catalyst | Acetal |

| Phenolic OH | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (R-X), weak base (e.g., K₂CO₃) | Ether |

| Furan Ring | Diels-Alder Cycloaddition | Dienophile (e.g., N-phenylmaleimide) | Oxanorbornene adduct |

| Furan Ring | Hydrogenation | H₂, Metal catalyst (e.g., Ni, Ru, Pd) | Tetrahydrofuran ring |

| Phenyl Ring | C-H Functionalization | Pd catalysts, directing group assistance | Aryl-Aryl coupled product |

Integration within Sustainable Synthesis and Biorefinery Concepts

A significant future prospect for this compound lies in its potential role as a key intermediate within integrated biorefineries. Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source. researchgate.net Traditionally, these components are processed in separate streams.

This compound uniquely bridges two of these major streams:

The furan-2-carbaldehyde portion is structurally related to furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are platform chemicals produced from the acid-catalyzed dehydration of C5 and C6 sugars (from hemicellulose and cellulose). researchgate.netchim.it

The 2-hydroxyphenyl group is a fundamental unit (p-hydroxyphenyl or H-unit) found in the structure of lignin, the complex aromatic polymer that provides structural rigidity to plants. scispace.comresearchgate.net

This hybrid structure suggests that it could be a target molecule from the co-processing or fractional conversion of whole lignocellulose, representing a highly efficient use of biomass. mdpi.comnih.gov As a bio-based platform molecule, its value is derived from its potential to be converted into a range of value-added products. The phenolic group offers a handle for creating polymers like phenolics and epoxies, while the furan aldehyde can be transformed into diols for polyesters, or further processed into fuel precursors or pharmaceutical intermediates. nih.gov The integration of this compound into biorefinery models could improve the economic viability of producing renewable fuels and chemicals by valorizing a broader range of biomass components. dtu.dk

Table 2: Potential Role in an Integrated Biorefinery

| Biorefinery Stage | Role of this compound | Relevant Biomass Precursors | Potential Downstream Products |

| Upstream | Target molecule from biomass conversion | Lignocellulose (wood, agricultural waste) | - |

| Intermediate | Bio-based platform chemical | Carbohydrates (C5/C6 sugars), Lignin | - |

| Downstream | Monomer for polymerization | - | Phenolic resins, polyesters, polyamides |

| Downstream | Precursor to specialty chemicals | - | Solvents, plasticizers, pharmaceutical scaffolds |

Development of Advanced Catalytic Systems for Transformations Involving the Compound

Realizing the potential of this compound requires the development of advanced, highly efficient, and selective catalytic systems. Homogeneous catalysts may be used for initial discovery, but robust, recyclable heterogeneous catalysts are essential for sustainable industrial processes.

Future research in catalysis will likely target several key transformations:

Selective Hydrogenation and Hydrodeoxygenation: Bifunctional catalysts, which combine a metal site (like Pd, Pt, Ni, or Ru) for hydrogenation and an acidic or basic support (like zeolites, alumina, or carbon), will be critical. mdpi.comacs.org These can be tailored to selectively reduce the aldehyde to an alcohol, hydrogenate the furan ring to a more stable tetrahydrofuran, or completely remove oxygen atoms to produce hydrocarbon fuel precursors.

Selective Oxidation: Catalysts for the selective oxidation of the aldehyde to a carboxylic acid, without attacking the phenol or furan rings, are highly desirable. Systems based on vanadyl phosphates or supported noble metals (e.g., Au, Pt) under controlled conditions have shown promise for the oxidation of the related molecule HMF and could be adapted. sigmaaldrich.commdpi.com

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for building molecular complexity. researchgate.net Developing heterogeneous palladium catalysts that can functionalize the aromatic rings of this compound would open pathways to advanced materials and complex organic molecules.

Acid-Base Catalysis: Solid acid and base catalysts (e.g., functionalized resins, metal oxides, zeolites) offer a recyclable alternative to liquid acids and bases for reactions like acetal formation, etherification of the phenol, and condensation reactions at the aldehyde. csic.es

The ultimate goal is to design catalysts that are not only active and selective but also stable under practical reaction conditions and easily separable from the product stream, aligning with the principles of green and sustainable chemistry.

Table 3: Prospective Catalytic Systems for Key Transformations

| Transformation | Catalyst Type | Example Catalyst System | Desired Outcome |

| Selective Aldehyde Reduction | Supported Metal | Pd/C, Pt/C, Raney Ni | Conversion of aldehyde to primary alcohol |

| Furan Ring Hydrogenation | Bifunctional Metal/Acid | Ru/C, Ni/SiO₂-Al₂O₃ | Saturation of furan to tetrahydrofuran |

| Aldehyde Oxidation | Supported Metal Oxide | Vanadyl Phosphate (B84403), Au/TiO₂ | Conversion of aldehyde to carboxylic acid |

| C-C Cross-Coupling | Heterogeneous Palladium | Pd nanoparticles on carbon or silica | Aryl-aryl or aryl-alkene bond formation |

| Aldol (B89426)/Knoevenagel Condensation | Solid Base | Hydrotalcites, basic resins | C-C bond formation at α-carbon of aldehyde |

Q & A

Q. What are the IUPAC nomenclature guidelines for systematically naming 5-(2-Hydroxyphenyl)-2-furaldehyde?

The IUPAC name for this compound is derived by prioritizing the substituents on the furan ring. The parent structure is 2-furaldehyde, with the hydroxyphenyl group located at position 5. The correct name is This compound , avoiding non-systematic terms like "salicylaldehyde derivatives" . Researchers should validate nomenclature using IUPAC Provisional Recommendations to ensure consistency in publications.

Q. Which spectroscopic methods are most effective for characterizing the electronic structure of this compound?

A combination of experimental and computational methods is recommended:

- FT-IR and UV-Vis spectroscopy to identify functional groups (e.g., aldehyde, phenolic -OH) and electronic transitions.

- NMR (¹H and ¹³C) to resolve molecular geometry and substituent positions.

- Density Functional Theory (DFT) calculations to model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), and correlate with experimental spectra . Cross-validation between experimental data and computational models enhances reliability.

Q. How can researchers optimize the synthesis of this compound from phenolic precursors?

Key steps include:

- Condensation reactions : React 2-hydroxybenzaldehyde derivatives with furan precursors under acidic or basic conditions.

- Reaction optimization : Adjust parameters like temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol or DMF), and catalyst (e.g., KOH for deprotonation) to maximize yield .

- Purification : Use recrystallization (methanol/water mixtures) or column chromatography to isolate the product.

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound under acidic or thermal conditions?

The formation likely parallels pathways observed in related furfural derivatives:

- Acid-catalyzed dehydration : Protonation of hydroxyl groups initiates cyclization and elimination of water, forming the furan ring.

- Thermal degradation : High temperatures (e.g., 150–200°C) promote intramolecular rearrangement, as seen in the conversion of hexoses to 5-(hydroxymethyl)-2-furaldehyde . Isotopic labeling (e.g., ¹⁸O tracing) and kinetic studies can further elucidate intermediates.

Q. How can computational chemistry predict the reactivity of this compound in condensation reactions with nitrogen bases?

Advanced strategies include:

- Transition state modeling : Use DFT (e.g., B3LYP/6-311++G(d,p)) to calculate activation energies for nucleophilic attack at the aldehyde group.

- Molecular electrostatic potential (MEP) maps : Identify electrophilic hotspots (e.g., aldehyde carbon) to prioritize reaction sites .

- Docking studies : Simulate interactions with biomolecules (e.g., enzymes) to design targeted derivatives.

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Contradictions often arise from solvent effects or tautomerism. Mitigation approaches:

- Multi-technique validation : Combine X-ray crystallography, NMR, and IR to confirm structural assignments.

- Solvent standardization : Use non-polar solvents (e.g., CDCl₃) to minimize shifts in NMR spectra.

- Computational validation : Compare experimental IR frequencies with DFT-simulated spectra to identify discrepancies caused by intermolecular interactions .

Methodological Tables

Q. Table 1: Key Synthetic Routes for Derivatives

Q. Table 2: Analytical Techniques for Quantification

| Method | Application | Detection Limit | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment in synthetic batches | 0.1 µg/mL | |

| LC-MS/MS | Trace analysis in biological matrices | 0.01 µg/mL | |

| GC-FID | Volatile impurity profiling | 1 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.